Desmethoxyfallypride
Übersicht
Beschreibung
Desmethoxyfallypride is a moderate affinity dopamine D2 receptor and D3 receptor antagonist. It is primarily used in medical research, often in the form of the radiopharmaceutical [F-18]-desmethoxyfallypride. This compound has been utilized in human studies as a positron emission tomography (PET) radiotracer to investigate dopamine receptor activity in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxyfallypride involves several steps, starting with the preparation of the precursor compound. The key steps include:
Formation of the Benzamide Core:
Final Assembly: The final compound is assembled by coupling the fluorinated benzamide with a pyrrolidine derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Automation: Utilizing automated synthesis modules to handle the radioactive fluorine-18 isotope safely and efficiently.
Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications for medical research.
Analyse Chemischer Reaktionen
Types of Reactions: Desmethoxyfallypride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Fluorinating agents such as potassium fluoride.
Major Products:
Wissenschaftliche Forschungsanwendungen
Desmethoxyfallypride has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer in PET imaging to study dopamine receptor activity.
Biology: Helps in understanding the role of dopamine receptors in various biological processes.
Medicine: Utilized in the diagnosis and research of neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Raclopride
- Fallypride
- Iodobenzamide
Desmethoxyfallypride’s unique properties, such as its moderate affinity and fluorine-18 labeling, make it a valuable tool in medical research, particularly in the field of neuroimaging.
Biologische Aktivität
Desmethoxyfallypride (DMFP) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess dopamine D2/D3 receptor availability in the brain. It is a derivative of fallypride, which has gained attention for its potential applications in diagnosing and monitoring neurodegenerative disorders, particularly Parkinson's disease. This article provides a comprehensive overview of the biological activity of DMFP, including its pharmacological properties, clinical applications, and research findings.
This compound acts as a selective antagonist for dopamine D2 and D3 receptors, which are crucial for dopaminergic signaling in the brain. Its binding affinity and specificity make it a valuable tool for imaging studies aimed at understanding dopaminergic function and its alterations in various neurological conditions.
Binding Affinity
Research indicates that DMFP has similar binding properties to other established radioligands like -raclopride but offers enhanced sensitivity and specificity for detecting changes in D2/D3 receptor availability. In studies involving human subjects, DMFP displayed high specific binding (SB) values in the striatum, with significant differences observed between patients with idiopathic parkinsonian syndrome (IPS) and non-IPS groups (Table 1) .
Parameter | IPS Patients (n=37) | Non-IPS Patients (n=44) | P-Value |
---|---|---|---|
Mean SB in Striatum | 2.16 ± 0.32 | 1.55 ± 0.28 | < 0.001 |
SB in Anterior Putamen | 2.10 ± 0.30 | 1.50 ± 0.25 | < 0.001 |
SB in Posterior Putamen | 2.20 ± 0.35 | 1.60 ± 0.30 | < 0.001 |
The synthesis of DMFP yields a high specific activity (>126 GBq/μmol) with minimal receptor occupation during PET studies, ensuring that the imaging results reflect true receptor availability rather than saturation effects .
Diagnostic Utility
DMFP PET imaging has been shown to be effective in differentiating between various forms of parkinsonism, including IPS and atypical parkinsonian syndromes such as multiple system atrophy and progressive supranuclear palsy . The accuracy of DMFP in clinical settings is supported by studies demonstrating its high sensitivity and specificity compared to conventional SPECT techniques.
Case Studies
- Patient Study on Parkinson's Disease : A cohort study involving patients diagnosed with Parkinson's disease utilized DMFP PET scans to evaluate receptor availability pre- and post-dopamine replacement therapy. Results indicated a significant increase in D2/D3 receptor binding following treatment, correlating with clinical improvement .
- Differentiation of Atypical Syndromes : In another study, DMFP PET was employed to assess patients with atypical parkinsonian syndromes. The results showed distinct patterns of receptor binding that allowed clinicians to differentiate between syndromes effectively, thereby guiding treatment strategies .
Comparative Studies
Recent studies have compared DMFP with other radioligands like -raclopride and -iodobenzamide, highlighting its superior performance in terms of image quality and diagnostic power . For instance, one study found that DMFP provided clearer images with higher contrast ratios between affected and unaffected regions of the brain.
Longitudinal Studies
Longitudinal assessments using DMFP have illustrated changes in D2/D3 receptor availability over time in patients undergoing treatment for Parkinson's disease, providing insights into disease progression and therapeutic efficacy .
Eigenschaften
IUPAC Name |
5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-11-22-12-5-7-16(22)14-21-19(23)17-13-15(6-4-10-20)8-9-18(17)24-2/h3,8-9,13,16H,1,4-7,10-12,14H2,2H3,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJNBUDASILSQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCCF)C(=O)NC[C@@H]2CCCN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031714 | |
Record name | Desmethoxyfallypride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166173-81-5 | |
Record name | Desmethoxyfallypride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyfallypride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXYFALLYPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJD4EF9EME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.